1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- 1-(4-Ethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
Uniqueness
1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is unique due to its butoxyphenyl group, which may impart distinct physicochemical properties and biological activities compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-4-5-11-24-17-8-6-16(7-9-17)21-19(23)20-13-18(22(2)3)15-10-12-25-14-15/h6-10,12,14,18H,4-5,11,13H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLALSXOGEXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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